molecular formula C17H15ClN4O3S B2372302 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097863-81-3

3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2372302
CAS No.: 2097863-81-3
M. Wt: 390.84
InChI Key: FVEHPFYLRMITBY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with chloro and methoxy groups at positions 3 and 4, respectively. The N-linked side chain features a pyridinyl-pyrazinylmethyl moiety, which introduces aromatic heterocyclic diversity. Sulfonamides are well-documented in medicinal chemistry for their roles as enzyme inhibitors, particularly targeting carbonic anhydrases, kinases, and proteases.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-25-16-3-2-13(10-14(16)18)26(23,24)22-11-15-17(21-9-8-20-15)12-4-6-19-7-5-12/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHPFYLRMITBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the pyridine ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyridine ring to the pyrazine core.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. Studies indicate that derivatives like 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial activity against various bacterial strains.

Case Study:
A study investigated the antimicrobial efficacy of sulfonamide derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results showed that modifications to the sulfonamide structure could enhance activity, suggesting potential for development as novel antibiotics .

Anticancer Potential

Research has indicated that compounds containing pyrazine and pyridine rings can exhibit anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:
In vitro studies demonstrated that this sulfonamide derivative inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides are well-documented, making them candidates for treating inflammatory diseases.

Case Study:
A recent investigation highlighted the anti-inflammatory effects of this compound in models of acute inflammation. The compound reduced inflammatory markers significantly compared to controls .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features for Comparison :

  • Core aromatic system: Benzene vs. chromenone () or pyrazole ().
  • Substituent patterns : Chloro, methoxy, and sulfonamide groups.
  • Heterocyclic side chains : Pyridinyl-pyrazinylmethyl vs. pyrazolo-pyrimidine () or trifluoromethylpyridine ().

Comparative Analysis :

Compound Name (Identifier) Molecular Weight Melting Point (°C) Key Structural Differences References
Target Compound Not Reported Not Reported Benzene sulfonamide with pyridinyl-pyrazinylmethyl chain
4-(4-amino-1-{...}-benzene-1-sulfonamide () 589.1 175–178 Chromenone core; pyrazolo-pyrimidine side chain
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide () Not Reported Not Reported Pyrazole core; trifluoromethyl and pyridine substituents
Critical Observations :

Core Aromatic System: The target compound’s benzene sulfonamide core lacks the fused chromenone ring seen in ’s compound, which may reduce planarity and alter binding interactions in biological targets . Compared to the pyrazole-based sulfonamide in , the benzene core in the target compound likely confers distinct electronic properties due to resonance stabilization .

Substituent Effects :

  • The 3-chloro-4-methoxy substitution on the benzene ring (target) contrasts with 2-fluoro-N-isopropylbenzamide () and trifluoromethylpyridine (). These substitutions influence lipophilicity and steric bulk, impacting membrane permeability and target engagement.

Limitations of Available Data

  • No direct biological or pharmacokinetic data (e.g., IC50, solubility) are provided for the target compound or its analogs in the cited evidence.

Biological Activity

3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a synthetic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

The compound is synthesized through a multi-step process involving the formation of a pyrazine ring, introduction of a pyridine ring, and subsequent sulfonamide formation. The general structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H15ClN4O3S
Molecular Weight 390.8 g/mol
CAS Number 2097863-81-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitory effects on CA IX have been noted with an IC50 ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II (IC50: 1.55–3.92 μM) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies on MDA-MB-231 breast cancer cells revealed that the compound could induce apoptosis, with a notable increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control groups . This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated promising antibacterial and anti-biofilm activities against various bacterial strains, potentially interfering with bacterial growth through the inhibition of carbonic anhydrases present in bacteria .

Study on Anticancer Effects

A study published in Drug Target Insights highlighted the apoptosis-inducing capabilities of related benzenesulfonamides, emphasizing their effectiveness against MDA-MB-231 cells . The results showed a significant increase in apoptotic markers, suggesting that derivatives of this compound could be developed as effective anticancer agents.

Antimicrobial Evaluation

In another investigation, compounds similar to this compound were tested against various microbial strains, revealing potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Q & A

Basic: What are the key structural features of 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, and how do they influence reactivity?

Answer:
The compound combines a sulfonamide backbone with a chlorinated methoxybenzene ring and a pyrazine-pyridine hybrid substituent. The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the chloro-methoxy aromatic system enhances lipophilicity and potential π-π stacking interactions. The pyrazine-pyridine moiety introduces nitrogen-rich heterocycles, which may participate in coordination chemistry or act as hydrogen bond acceptors . Reactivity is dominated by the sulfonyl chloride precursor’s nucleophilic substitution (e.g., amine coupling) and potential hydrolysis of the sulfonamide under acidic/basic conditions .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
A standard route involves:

Sulfonylation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 3-(pyridin-4-yl)pyrazin-2-ylmethanamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low coupling efficiency?

Answer:
Low yields often stem from incomplete amine activation or competing side reactions (e.g., sulfonyl chloride hydrolysis). Mitigation strategies include:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Reactions at 0–5°C reduce hydrolysis but may slow coupling; room temperature is typical.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine.
  • Real-time monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane) or LC-MS to track progress and adjust conditions dynamically .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies may arise from assay-specific variables:

  • Target specificity : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interactions vs. off-target effects.
  • Solubility limitations : Pre-saturate the compound in assay buffers (e.g., 0.1% DMSO) and validate via nephelometry.
  • Metabolic stability : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays; instability in media may reduce apparent activity .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to potential enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase or N-myristoyltransferase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on sulfonamide-protein hydrogen bonds.
  • Free energy calculations : Apply MM-PBSA to rank binding affinities across homologs .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Core modifications : Synthesize analogs with pyridine-to-pyrazine substitutions or chloro-to-fluoro replacements to alter electronic profiles.
  • Substituent scanning : Introduce bulky groups (e.g., tert-butyl) at the pyrazine position to sterically block off-target binding.
  • Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical interaction points (e.g., sulfonamide’s NH as a hydrogen bond donor) .

Advanced: What analytical techniques are critical for characterizing purity and confirming structure?

Answer:

  • NMR : ¹H/¹³C NMR to verify integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of residual solvents.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) to assess purity (>98%).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Advanced: What are the challenges in formulating this compound for in vivo studies, and how can they be addressed?

Answer:

  • Poor aqueous solubility : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes).
  • Metabolic clearance : Introduce deuterium at labile positions (e.g., methoxy group) to prolong half-life.
  • Toxicity screening : Pre-test in hepatocyte models (e.g., HepG2) to identify CYP450-mediated liabilities .

Advanced: How can researchers validate the proposed mechanism of action against a specific enzyme target?

Answer:

  • Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis : Engineer active-site mutations (e.g., Ala scanning) to disrupt binding.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of the enzyme in compound-treated lysates .

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